Tertiary Alcohol vs. Primary Alcohol: LogP and Boiling-Point Differentiation from 4-(Methylthio)butan-1-ol
2-Methyl-4-(methylthio)butan-2-ol exhibits a computed LogP of 1.51 and a predicted boiling point of 180.6 °C (760 mmHg), versus the primary alcohol comparator 4-(methylthio)butan-1-ol with a measured LogP of 0.74 and reported boiling range of 62–67 °C at 0.35–0.40 mmHg . The 0.77 log-unit increase in predicted hydrophobicity places the target compound in a meaningfully different flavor-partitioning and volatility regime, directly affecting release kinetics in food matrices and fragrance headspace performance. No experimentally determined LogP or boiling point for the target compound is publicly available; the values cited are computed from the Leyan product specification sheet (LogP) and ChemSrc/predicted (boiling point) .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.51 (predicted) |
| Comparator Or Baseline | 4-(Methylthio)butan-1-ol: 0.74 (measured) |
| Quantified Difference | ΔLogP ≈ +0.77 |
| Conditions | Computed vs. measured values; target LogP from Leyan specification sheet; comparator LogP from ChemicalBook |
Why This Matters
A LogP shift of +0.77 indicates materially higher fat/air partitioning, which in procurement terms means the tertiary alcohol is better suited for oil-based flavor systems, encapsulated formulations, and applications requiring sustained release where the primary alcohol would flash off too quickly.
